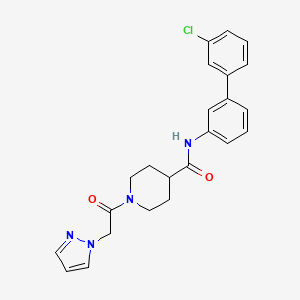
5-(1,1,2,2,3,3,4,4-octafluorobutyl)-3-phenyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,1,2,2,3,3,4,4-octafluorobutyl)-3-phenyl-1H-pyrazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as OFP or Octafluorobutylphenylpyrazole. OFP is a fluorinated pyrazole derivative that has been synthesized and researched for its biological activities.
Mécanisme D'action
The mechanism of action of OFP is not fully understood, but it is believed to work by targeting the gamma-aminobutyric acid (GABA) receptor in insects. OFP binds to the GABA receptor and inhibits its function, leading to the disruption of the insect's nervous system.
Biochemical and Physiological Effects:
OFP has been shown to have low toxicity to mammals and other non-target organisms. It is rapidly metabolized and excreted from the body, reducing the risk of accumulation and toxicity. However, OFP has been shown to have some negative effects on honeybees, which are important pollinators in agriculture.
Avantages Et Limitations Des Expériences En Laboratoire
OFP has several advantages for use in lab experiments. It is easy to synthesize and has a high purity, making it a reliable compound for research. However, OFP has some limitations, including its potential negative effects on honeybees and its limited solubility in water.
Orientations Futures
There are several future directions for research on OFP. One area of interest is in the development of new insecticides based on OFP. Researchers are exploring ways to modify the structure of OFP to improve its efficacy and reduce its negative effects on non-target organisms. Another area of interest is in the study of OFP's potential applications in other fields, such as medicine and materials science.
In conclusion, 5-(1,1,2,2,3,3,4,4-octafluorobutyl)-3-phenyl-1H-pyrazole is a chemical compound with potential applications in various scientific fields. Its synthesis method, mechanism of action, and biochemical and physiological effects have been studied extensively. While there are some limitations to its use, OFP has several advantages for research and has promising future directions for further study.
Méthodes De Synthèse
OFP can be synthesized by reacting 5-bromo-3-phenylpyrazole with 1,1,2,2,3,3,4,4-octafluorobutane in the presence of a palladium catalyst. This reaction results in the substitution of the bromine atom with the octafluorobutyl group, producing OFP.
Applications De Recherche Scientifique
OFP has been studied for its potential applications in various scientific fields. One of the most promising applications is in the field of agriculture. OFP has been shown to be an effective insecticide against several insect species, including the western corn rootworm and the diamondback moth. It works by disrupting the insect's nervous system, leading to paralysis and death.
Propriétés
IUPAC Name |
5-(1,1,2,2,3,3,4,4-octafluorobutyl)-3-phenyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F8N2/c14-10(15)12(18,19)13(20,21)11(16,17)9-6-8(22-23-9)7-4-2-1-3-5-7/h1-6,10H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSZMCHCLUELLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(C(C(C(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701348191 |
Source


|
| Record name | 5-(3-(Difluoromethyl)perfluoropropyl)-3-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701348191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,1,2,2,3,3,4,4-octafluorobutyl)-3-phenyl-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1'-(3,5-dimethoxybenzyl)-8a'-hydroxyhexahydro-1'H-spiro[cyclohexane-1,4'-quinazoline]-2'(3'H)-thione](/img/structure/B5171379.png)


![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5171409.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5171413.png)

![4-(dimethylamino)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-nitrobenzamide](/img/structure/B5171420.png)


![4-chloro-N-[2-(3,4-dimethoxyphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5171435.png)

